BenchChemオンラインストアへようこそ!

6-(Pyridin-3-yl)-9H-purine

Quality Control Purity Analysis Procurement Specifications

6-(Pyridin-3-yl)-9H-purine (CAS 918537-05-0) is a heterocyclic small molecule (C10H7N5, MW 197.20) comprising a purine core substituted at the 6-position with a 3-pyridyl group. Commercial suppliers typically provide this compound at ≥97% purity, supported by batch-specific QC data including NMR, HPLC, and GC.

Molecular Formula C10H7N5
Molecular Weight 197.20 g/mol
CAS No. 918537-05-0
Cat. No. B3361292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridin-3-yl)-9H-purine
CAS918537-05-0
Molecular FormulaC10H7N5
Molecular Weight197.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C3C(=NC=N2)N=CN3
InChIInChI=1S/C10H7N5/c1-2-7(4-11-3-1)8-9-10(14-5-12-8)15-6-13-9/h1-6H,(H,12,13,14,15)
InChIKeyMDZZJZBXTUIGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyridin-3-yl)-9H-purine (CAS 918537-05-0): Core Chemical Identity and Procurement Baseline


6-(Pyridin-3-yl)-9H-purine (CAS 918537-05-0) is a heterocyclic small molecule (C10H7N5, MW 197.20) comprising a purine core substituted at the 6-position with a 3-pyridyl group [1]. Commercial suppliers typically provide this compound at ≥97% purity, supported by batch-specific QC data including NMR, HPLC, and GC . Its structure places it within the broader class of 6-aryl/heteroaryl purines, which are extensively explored as kinase inhibitor scaffolds and synthetic intermediates in medicinal chemistry [2].

Why 6-(Pyridin-3-yl)-9H-purine Cannot Be Replaced by Arbitrary 6-Aryl Purine Analogs


Simple substitution of the 6-(pyridin-3-yl) group with other aryl or heteroaryl moieties is not risk-free for target-oriented synthesis or biological screening. The pyridine nitrogen's position (meta vs. ortho/para) directly modulates the heterocycle's hydrogen-bonding capacity, electronic distribution, and resultant target engagement in kinase ATP-binding pockets [1]. Even among pyridyl regioisomers, the 3-pyridyl attachment can yield distinct affinity and selectivity profiles compared to 2-pyridyl or 4-pyridyl congeners, as demonstrated in structure-activity relationship (SAR) studies of purine-based kinase inhibitors where a single nitrogen shift altered IC50 values by >10-fold [2]. Consequently, unqualified substitution with a cheaper or more readily available 6-aryl purine risks loss of biological activity, misleading SAR interpretation, and wasted synthesis resources.

Quantitative Differentiation Evidence for 6-(Pyridin-3-yl)-9H-purine (CAS 918537-05-0)


Certified Purity and Analytical QC Documentation vs. Uncharacterized Commercial Alternatives

When procured from established suppliers such as Bidepharm, 6-(Pyridin-3-yl)-9H-purine is delivered with a standard purity of 97% and is accompanied by batch-specific analytical reports including NMR, HPLC, and GC spectra . This is in contrast to numerous other commercial sources for 6-aryl purines where no QC documentation is publicly provided, introducing uncertainty in reagent identity and purity that can compromise reproducible synthesis and biological assay outcomes. While not a direct head-to-head comparison, this documentation standard constitutes a procurement-relevant differentiation factor.

Quality Control Purity Analysis Procurement Specifications

Predicted Lipophilicity (LogP) Advantage for CNS and Cellular Permeability Screening vs. More Lipophilic 6-Aryl Purines

The predicted octanol/water partition coefficient (LogP) of 6-(pyridin-3-yl)-9H-purine is 0.7 [1]. This value is substantially lower than the LogP of comparable 6-phenyl-9H-purine (predicted LogP ≈1.8–2.0) or 6-(thiophen-2-yl)-9H-purine (predicted LogP ≈1.5) [2]. The lower lipophilicity of the 3-pyridyl analog suggests superior aqueous solubility and potentially better compliance with Lipinski's Rule of 5 for CNS drug candidates, making it a more suitable starting scaffold when physicochemical property optimization is a design objective.

Physicochemical Properties Lipophilicity Drug Design

Documented Utility as a Key Synthetic Intermediate in Kinase Inhibitor Patent Space (CN103102349B) vs. Absence of Such Documentation for Closely Related Isomers

Chinese patent CN103102349B explicitly describes the use of 6-(pyridin-3-yl)-9H-purine as a reactant in the synthesis of N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-4-chloro-2-fluorophenyl)-3-fluoropropane-1-sulfonamide, a compound claimed for treating diseases associated with abnormal protein kinase activity [1]. The specific synthetic step couples the purine with a sulfonamide electrophile in THF with sodium hexamethyldisilazane, achieving a 47% yield [1]. By contrast, analogous patent documentation for the 2-pyridyl or 4-pyridyl regioisomers is absent in this context, indicating that the 3-pyridyl orientation is specifically required for the claimed kinase inhibitor series.

Synthetic Intermediate Patent Literature Kinase Inhibitors

Antiproliferative SAR Context: Pyridinium Derivatives of 6-Substituted Purines Demonstrate Substituent-Dependent Cytotoxicity, Highlighting the Critical Role of the 6-Position Heterocycle

Although not directly assaying the neutral 6-(pyridin-3-yl)-9H-purine itself, a directly relevant SAR study by Rubio-Ruiz et al. (2013) evaluated a series of 6-substituted 9H-purin-9-yl-pyridinium derivatives against the HeLa human cervical carcinoma cell line [1]. The study demonstrated that varying the 6-substituent on the purine core led to significant differences in antiproliferative IC50 values, caspase-3 activation, and cell cycle arrest profiles, establishing that the 6-position heterocycle identity is a primary determinant of biological phenotype in this scaffold class. This class-level evidence reinforces that indiscriminate substitution at the 6-position is not pharmacologically neutral.

Antiproliferative Activity Structure-Activity Relationship Cervical Cancer

Physicochemical Thermal Stability: Experimentally Determined Melting Point vs. Predicted Values for 6-Aryl Purine Analogs

The experimentally determined melting point of 6-(pyridin-3-yl)-9H-purine is reported as 287–291 °C (in water/methanol) [1]. This relatively high melting point, indicative of strong intermolecular hydrogen bonding facilitated by both the purine N-H and the pyridine nitrogen, may offer advantages in solid-state formulation stability compared to 6-phenyl-9H-purine, which typically exhibits a lower melting point (~180–200 °C) due to the absence of the additional heteroatom hydrogen-bond acceptor. Such thermal stability differences are relevant for storage, handling, and formulation development considerations.

Thermal Stability Melting Point Formulation

Regioisomeric Binding Selectivity Potential: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Orientation Governs Kinase Hinge-Region Hydrogen Bonding Geometry

In purine-based kinase inhibitors, the pyridine nitrogen position determines whether the heterocycle can act as a hydrogen-bond acceptor for the kinase hinge region. The 3-pyridyl isomer presents a nitrogen at the meta position, which can participate in a distinct hydrogen-bond network compared to the 2-pyridyl (ortho) or 4-pyridyl (para) isomers. While direct IC50 comparisons for 6-(pyridin-3-yl)-9H-purine against all three regioisomers on a defined kinase panel are not publicly available, the well-established principle in purine medicinal chemistry (supported by extensive crystallographic evidence for analogous purine scaffolds) indicates that regioisomeric switching can alter kinase binding affinity by 10- to 100-fold [1]. This inference is consistent with documented SAR for 6-substituted purines where pyridyl regioisomers exhibit divergent biological activities.

Kinase Inhibition Regiochemistry Molecular Recognition

High-Confidence Application Scenarios for 6-(Pyridin-3-yl)-9H-purine (CAS 918537-05-0)


Kinase Inhibitor Lead Generation Following the CN103102349B Patent Blueprint

Research groups pursuing kinase inhibitors based on the 9H-purin-6-yl pyridine scaffold disclosed in Chinese patent CN103102349B should procure 6-(pyridin-3-yl)-9H-purine specifically, as the patent demonstrates its direct utility as a synthetic intermediate yielding a bioactive sulfonamide conjugate [1]. The reported coupling conditions (NaHMDS, THF, 47% yield) provide a validated starting point for medicinal chemistry optimization, and substitution with alternative pyridyl regioisomers would likely produce compounds outside the patent claims, compromising IP protection.

CNS-Penetrant Kinase Probe Design Leveraging Favorable Physicochemical Profile

Drug discovery programs targeting CNS kinases can exploit the low predicted LogP (0.7) of 6-(pyridin-3-yl)-9H-purine as a starting scaffold, which is substantially more hydrophilic than 6-phenyl-9H-purine (LogP ~1.8) [1]. This property inherently supports compliance with CNS drug-likeness criteria (LogP <3, MW <400) and may reduce the need for polarity-introducing modifications that could compromise target affinity, thereby accelerating hit-to-lead timelines for neurodegenerative or neuro-oncology indications.

Regioselective Purine Library Synthesis for Hinge-Binder SAR Exploration

Medicinal chemistry laboratories constructing purine-based kinase inhibitor libraries can use 6-(pyridin-3-yl)-9H-purine as a key regioisomeric building block to systematically probe the effect of pyridine nitrogen positioning on kinase hinge-region binding [1]. When screened in parallel with 2-pyridyl and 4-pyridyl analogs, this compound enables the identification of regioisomer-specific selectivity fingerprints across the kinome, an essential step in developing isoform-selective inhibitors with reduced off-target toxicity.

Solid-State Formulation Feasibility Studies for Thermally Stable API Candidates

The high melting point of 6-(pyridin-3-yl)-9H-purine (287–291 °C) relative to 6-phenyl-9H-purine (~180–200 °C) makes it a candidate for solid-dosage formulation strategies requiring thermal processing, such as hot-melt extrusion or high-temperature granulation [1]. Formulation scientists evaluating purine-based APIs for oral solid dosage forms can leverage this thermal stability advantage to expand the range of viable manufacturing processes, potentially improving drug product uniformity and shelf-life.

Quote Request

Request a Quote for 6-(Pyridin-3-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.